1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of microwave techniques and includes the introduction of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and includes a cyclopropyl group, a pyrrolo[2,3-d]pyrimidine moiety, a 1,2,4-triazole ring, and a piperidine ring .Chemical Reactions Analysis
The compound, as part of a series of pyrrolo[2,3-d]pyrimidine derivatives, has been tested for its inhibitory effects, showing significant activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 159.19, is stored at room temperature, and is available as a powder .Future Directions
The future directions for this compound could involve further exploration of its potential anticancer properties, given the promising results of related compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other biological activities of the compound.
Properties
IUPAC Name |
1-[4-[4-cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-15(27)25-9-6-12(7-10-25)17-23-24-19(26(17)13-3-4-13)28-18-14-5-8-20-16(14)21-11-22-18/h2,5,8,11-13H,1,3-4,6-7,9-10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGQCULURBFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NN=C(N2C3CC3)SC4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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